Motilides from erythromycins-1
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Overview
Description
Motilides are a class of macrolide antibiotics derived from erythromycin A. These compounds exhibit gastrointestinal motor stimulating activity, similar to the hormone motilin. Motilides are synthesized by modifying the erythromycin A structure to enhance their motilin-like activity while reducing their antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Motilides are synthesized through chemical modifications of erythromycin A. The process involves the introduction of various functional groups at specific positions on the erythromycin A molecule. For example, the preparation of erythromycin analogs with functional groups at the 15-position has been achieved using chemobiosynthesis. This method involves feeding diketide thioester to genetically engineered strains of Streptomyces coelicolor and Saccharopolyspora erythraea .
Industrial Production Methods: Industrial production of motilides involves large-scale fermentation of high-producing strains of Saccharopolyspora erythraea. The fermentation process is followed by extraction and purification of the crude erythromycin, which is then chemically modified to produce motilides .
Chemical Reactions Analysis
Types of Reactions: Motilides undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the erythromycin A scaffold to enhance its motilin-like activity.
Common Reagents and Conditions: Common reagents used in the synthesis of motilides include diketide thioesters, fluorine, chlorine, and azide groups. The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved .
Major Products: The major products formed from these reactions are erythromycin analogs with enhanced gastrointestinal motor stimulating activity and reduced antimicrobial properties. Examples include 15-fluoroerythromycin A and 15-azidoerythromycin A .
Scientific Research Applications
Motilides have a wide range of scientific research applications, including:
Chemistry: Motilides are used as model compounds for studying the structure-activity relationship of macrolide antibiotics.
Biology: Motilides are used to study gastrointestinal motility and the role of motilin receptors in regulating this process.
Medicine: Motilides are being explored as potential therapeutic agents for treating gastrointestinal motility disorders, such as gastroparesis and dyspepsia.
Mechanism of Action
Motilides exert their effects by acting as agonists of the motilin receptor. They bind to the motilin receptor on the smooth muscle cells of the gastrointestinal tract, leading to the contraction and relaxation of these muscles. This process enhances gastrointestinal motility and promotes gastric emptying. The molecular targets involved in this mechanism include the motilin receptor and the associated signaling pathways .
Comparison with Similar Compounds
Motilides are unique among macrolide antibiotics due to their potent gastrointestinal motor stimulating activity and reduced antimicrobial properties. Similar compounds include:
Erythromycin A: The parent compound from which motilides are derived.
Clarithromycin: A macrolide antibiotic with antimicrobial properties but limited gastrointestinal motor stimulating activity.
Azithromycin: Another macrolide antibiotic with a broader spectrum of antimicrobial activity but no significant motilin-like effects.
Motilides stand out due to their ability to mimic the effects of motilin while minimizing antimicrobial activity, making them valuable for specific therapeutic applications .
Properties
Molecular Formula |
C37H68N2O11 |
---|---|
Molecular Weight |
716.9 g/mol |
IUPAC Name |
11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-3,4-dihydroxy-9-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-2,4,8,10,12,14-hexamethyl-15-oxa-6-azabicyclo[10.2.1]pentadecan-7-one |
InChI |
InChI=1S/C37H68N2O11/c1-14-25-37(10,44)30(41)20(4)28-18(2)16-36(9,50-28)32(49-34-27(40)24(39(11)12)15-19(3)46-34)21(5)29(22(6)33(43)38-25)48-26-17-35(8,45-13)31(42)23(7)47-26/h18-32,34,40-42,44H,14-17H2,1-13H3,(H,38,43) |
InChI Key |
USIITAVLKHPUFC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(C(C(C2C(CC(O2)(C(C(C(C(C(=O)N1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)C)C)C)O)(C)O |
Origin of Product |
United States |
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